2,2,6,6-Tetramethylpiperidine

Descripción general

Descripción

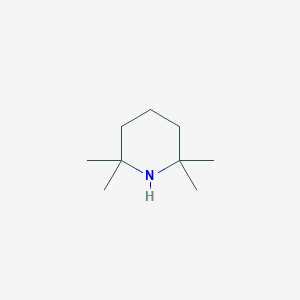

2,2,6,6-Tetramethylpiperidine (TMP) is a bicyclic amine characterized by a piperidine ring substituted with four methyl groups at the 2 and 6 positions. This steric hindrance imparts unique chemical stability and reactivity, making TMP a versatile precursor in organic synthesis and materials science. Industrially, TMP is synthesized via conjugate addition of ammonia and phorone to form 2,2,6,6-tetramethyl-4-piperidinone, followed by Wolff–Kishner reduction of the ketone group .

TMP’s derivatives, particularly its nitroxyl radical form (this compound-1-oxyl, TEMPO), are widely utilized as catalysts in oxidation reactions, stabilizers in polymer chemistry, and mediators in cellulose nanofiber production . Additionally, TMP itself serves as a chemical trap for singlet oxygen (¹O₂) in analytical techniques due to its ability to form stable adducts .

Métodos De Preparación

Dehydration of Tetraalkylpyridines Using Metal Oxide Catalysts

The synthesis of TMP via dehydration of 1,2,3,6-tetrahydro-2,2,6,6-tetraalkylpyridines represents a foundational industrial method. This process involves heating the tetraalkylpyridine precursor in aqueous or atomized melt conditions at temperatures above 150°C, facilitated by metal oxide catalysts such as alumina (Al₂O₃) or silica (SiO₂) . The reaction proceeds through the elimination of water, driven by the steric and electronic effects of the methyl substituents.

Critical parameters include the choice of catalyst and temperature profile. For instance, alumina catalysts at 180°C achieve near-quantitative conversion, while silica-based systems require higher temperatures (200–220°C) for comparable efficiency . The resulting TMP is isolated via fractional distillation, with purity levels exceeding 98%. This method is favored for scalability but demands careful control of byproduct formation, particularly unsaturated piperidine derivatives.

Wolff-Kishner Reduction of Triacetonamine Hydrazone

Triacetonamine (4-oxo-2,2,6,6-tetramethylpiperidine) serves as a key intermediate in TMP synthesis. The Wolff-Kishner reduction of its hydrazone derivative is a classical two-step protocol. First, triacetonamine reacts with hydrazine hydrate to form the hydrazone, which is subsequently treated with a strong base (e.g., KOH or NaOH) at elevated temperatures (160–200°C) .

The reaction mechanism involves deprotonation of the hydrazone followed by cleavage of the N–N bond, releasing nitrogen gas and yielding TMP. Early implementations of this method suffered from modest yields (60–70%) due to incomplete hydrazone formation or side reactions . However, optimizing the hydrazine-to-triacetonamine molar ratio (1.5:1 to 2:1) and employing glycol-based solvents (e.g., triethylene glycol) improved yields to 85–90% . This approach remains prevalent in laboratory settings due to its straightforward setup.

Continuous Hydrazine Reduction Process

A significant advancement in TMP production is the continuous hydrazine reduction process, which addresses limitations of batch-based Wolff-Kishner methods. In this system, triacetonamine and hydrazine hydrate are mixed in a stirred reactor, forming the hydrazone in situ . The solution is then fed into a distillation column maintained at 160–200°C, where the hydrazone undergoes spontaneous cleavage in the presence of potassium hydroxide (KOH) and a high-boiling solvent (e.g., triethylene glycol).

Key advantages include:

-

Reduced solvent consumption : The continuous process uses 1:40–1:50 alkali-to-triacetonamine ratios, compared to 4:1 in batch methods .

-

Enhanced yield : Steady-state operation achieves 91% yield with >99% purity after distillation .

-

Scalability : The system supports throughput rates exceeding 3 kg/hr, making it suitable for industrial production.

The distillate separates into organic and aqueous phases, with the former containing >90% TMP. Residual hydrazine and water are recycled, minimizing waste.

Catalytic Hydrogenation of 4-Oxo-2,2,6,6-Tetramethylpiperidine

Although less common, catalytic hydrogenation of 4-oxo-TMP offers an alternative route. This method employs transition metal catalysts (e.g., Raney nickel or palladium on carbon) under hydrogen pressure (3–5 atm) at 80–120°C . The reaction selectively reduces the ketone group to a methylene group, yielding TMP with >95% selectivity.

While this approach avoids hazardous hydrazine, it requires stringent control of reaction conditions to prevent over-reduction or catalyst deactivation. Industrial adoption has been limited by higher costs associated with catalyst regeneration and hydrogen infrastructure.

Comparative Analysis of Preparation Methods

The table below summarizes the key features of the four principal TMP synthesis routes:

| Method | Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Dehydration of Tetraalkylpyridines | 1,2,3,6-Tetrahydro-TMP | Al₂O₃ or SiO₂ | 150–220 | 95–98 | Scalability |

| Wolff-Kishner Reduction | Triacetonamine | KOH, triethylene glycol | 160–200 | 85–90 | Laboratory-friendly |

| Continuous Hydrazine Reduction | Triacetonamine | KOH, triethylene glycol | 175–195 | 91 | High throughput, low waste |

| Catalytic Hydrogenation | 4-Oxo-TMP | Raney Ni or Pd/C | 80–120 | 90–95 | Avoids hydrazine |

Análisis De Reacciones Químicas

Oxidation Reactions

TMP undergoes oxidation to form nitroxyl radicals and oxoammonium salts, which serve as critical intermediates in catalytic cycles.

Formation of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

Oxidation of TMP with hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) in the presence of catalytic metal salts (e.g., NaBr) yields the stable nitroxyl radical TEMPO .

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| H₂O₂, NaBr, KOH | 0–5°C, 24–48 h | TEMPO | 85–90% | |

| NaOCl, NaHCO₃ | RT, 1–2 h | TEMPO | >95% | |

| O₂, CuCl | Ionic liquid, RT | Aldehydes/Ketones (via TEMPO) | 70–95% |

Key Mechanism :

- Initial oxidation of TMP generates hydroxylamine intermediates.

- Further oxidation produces TEMPO, a potent oxidant for alcohols .

Oxidation to Oxoammonium Salts

Electrochemical or chemical oxidation of TEMPO yields oxoammonium tetrafluoroborate (e.g., 4-acetamido-TEMPO⁺ BF₄⁻), a stoichiometric oxidant .

Substitution Reactions

TMP participates in substitution reactions at the nitrogen or piperidine ring positions.

Nitrogen-Allylation

Allylic chlorides react with TMP to form allylated tertiary amines under mild conditions .

| Substrate | Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|---|

| Allylic chlorides | TMP, THF | 0–25°C, 2–6 h | Allylated tertiary amines | 75–90% |

Ring-Substitution

Cyclohexyl groups substitute at the 2,6-positions of TMP derivatives via radical stabilization .

Deprotonation and Metalation

TMP-derived bases, such as lithium tetramethylpiperidide (LiTMP), enable selective deprotonation of weakly acidic substrates.

Lithium Tetramethylpiperidide (LiTMP)

LiTMP, formed by deprotonating TMP with n-BuLi, is a strong, non-nucleophilic base .

| Substrate | Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|---|

| Epoxides | LiTMP, THF | -78°C, 1 h | α-Lithiated epoxides | 80–95% | |

| Methoxyarenes | LiTMP, TMEDA | RT, 12 h | Deprotonated arenes | 60–85% |

Applications :

- LiTMP facilitates stereoselective α-lithiation of epoxides for oxacarbenoid formation .

- Enables ortho-lithiation of pyridine derivatives .

Radical-Mediated Reactions

TMP derivatives like TEMPO act as radical scavengers or mediators in polymerization and oxidation .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Deprotonation Reactions

TMP serves as a base in deprotonation reactions due to its non-nucleophilic nature. It effectively abstracts protons from acidic carbon atoms to form carbanions that can participate in further synthetic transformations .

TMP-Lithium Complexes

TMP is utilized in the preparation of TMP-lithium complexes that are essential for metalation of sensitive substrates under mild conditions. These complexes are crucial in synthesizing complex organic molecules .

Table 1: Summary of Organic Synthesis Applications

| Application | Description |

|---|---|

| Deprotonation | Acts as a base to form carbanions from acidic substrates |

| TMP-Lithium Complexes | Used for metalation of sensitive organic substrates |

| Radical Initiators | Forms N-oxyl derivatives used as radical initiators in various reactions |

Industrial Applications

Light Stabilizers

TMP is employed as a light stabilizer for polyolefins and other polymers. Its ability to quench free radicals makes it effective in preventing degradation caused by UV radiation .

Cocatalyst in Polymerization

In the field of polymer chemistry, TMP acts as a cocatalyst in olefin polymerizations (e.g., Ziegler catalysts), enhancing the efficiency of the polymerization process .

Medicinal Chemistry

Antioxidant Properties

Derivatives such as Metexyl (4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl) exhibit significant antioxidant properties and have been studied for their potential to induce apoptosis in tumor cells. Research has shown that these nitroxide radicals can scavenge reactive oxygen species effectively .

Table 2: Medicinal Applications

Environmental Applications

Detection of Oil Freshness

Recent studies have explored the use of TEMPO in visual colorimetric detection systems for assessing the freshness of edible oils based on peroxide levels. This application highlights its role in food safety and quality control .

Case Studies

-

Antioxidant Efficacy of Metexyl

A study investigated Metexyl's ability to act as an antioxidant in various experimental models. It demonstrated significant efficacy against oxidative stress induced by reactive oxygen species and showed promise for further pharmacological applications . -

Use in Polymer Stabilization

Research on TMP's application as a light stabilizer revealed that it significantly improved the lifespan and performance of polyolefin products when exposed to UV radiation .

Mecanismo De Acción

The sterically hindered nitrogen atom in 2,2,6,6-Tetramethylpiperidine imparts significant chemical stability and reduces the reactivity of the nitrogen, making it a less nucleophilic and weaker base compared to other aliphatic amines . This steric hindrance allows it to act as a hindered base in various chemical reactions, providing controlled reactivity and stability .

Comparación Con Compuestos Similares

Structural and Functional Analogues

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

- Structural Difference : TEMPO contains a nitroxyl radical group (-O·) at the 1-position, absent in TMP.

- Reactivity: TEMPO’s radical enables catalytic oxidation of alcohols to carbonyl compounds and selective oxidation of cellulose C6 hydroxyl groups to carboxylates for nanocellulose production . In contrast, TMP lacks redox activity but acts as a precursor for TEMPO synthesis .

- Applications: TEMPO is pivotal in sustainable materials (e.g., cellulose nanofibers ) and organic batteries , whereas TMP is primarily used in synthetic chemistry and as a stabilizing agent .

A-TEMPO and F-TEMPO (Electron-Withdrawing Derivatives)

- Structural Modifications :

- A-TEMPO : 4-Acetamido substitution enhances electron-withdrawing effects.

- F-TEMPO : 4-Trifluoroacetamido substitution further increases electron deficiency.

- Reactivity : Both derivatives exhibit superior oxidation catalytic activity compared to TEMPO. For example, A-TEMPO achieves higher electrochemical response currents (+25% vs. TEMPO) due to enhanced radical stability .

- Applications : Used in advanced oxidation processes and electrochemical sensors .

TEMPOL (4-Hydroxy-TEMPO)

- Structural Difference : A hydroxyl group replaces the methyl at the 4-position.

- Function : TEMPOL retains antioxidant properties but shows reduced steric hindrance, enabling better penetration into biological systems. It protects cells from oxidative damage by scavenging reactive oxygen species (ROS), unlike TMP, which lacks inherent antioxidant activity .

Comparative Analysis of Physicochemical Properties

Piperidine Derivatives

- Triethylenediamine (DABCO) : Lacks methyl groups, reducing steric hindrance. Used as a base catalyst but lacks redox utility .

- 4-Aminopiperidine: Contains an amino group instead of methyl substituents. Used in pharmaceutical synthesis but lacks thermal stability compared to TMP .

Phosphine Analogues

- Tetramethylphosphinane (TMPhos) : A phosphorus-containing analogue synthesized via similar conjugate addition strategies. TMPhos is employed in transition-metal catalysis, whereas TMP derivatives focus on oxidation and stabilization .

Key Research Findings

- Electron-Withdrawing Groups : Substitutions at the 4-position (e.g., acetamido in A-TEMPO) significantly enhance oxidation efficiency by stabilizing the nitroxyl radical .

- Cellulose Nanofiber Production: TEMPO-mediated oxidation achieves 85–90% conversion of cellulose hydroxyls to carboxylates, enabling high-yield nanocellulose isolation .

- Antioxidant Efficacy: TEMPOL increases intracellular glutathione (GSH) levels by 40% in oxidized keratinocytes, outperforming TMP .

Actividad Biológica

2,2,6,6-Tetramethylpiperidine (TMP) is a cyclic amine that has garnered attention for its diverse applications in organic chemistry and potential biological activities. This compound is primarily recognized for its role as a catalyst in various chemical reactions and as a metabolic intermediate. Recent studies have highlighted its antioxidant properties and implications in biological systems, warranting a comprehensive examination of its biological activity.

TMP is characterized by its stable piperidine ring structure with four methyl groups at the 2 and 6 positions. This unique configuration contributes to its steric hindrance and reactivity, making it an effective catalyst in chemical processes.

Antioxidant Properties

TMP and its derivatives have been identified as potent antioxidants. Research indicates that TMP can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. Two derivatives, Tempace and Troxyl, synthesized from TMP, demonstrated significant antioxidant capabilities by effectively scavenging superoxide radicals and inhibiting the iron and ascorbate-driven Fenton reaction, which generates hydroxyl radicals .

Table 1: Antioxidant Activity of TMP Derivatives

| Compound | Superoxide Scavenging Activity | Fenton Reaction Inhibition |

|---|---|---|

| Tempace | High | Significant |

| Troxyl | High | Significant |

Metabolism and Toxicity

TMP undergoes heme-catalyzed metabolism in human liver microsomes, resulting in the formation of 2,2-dimethylpyrrolidine (2,2-DMPy). This metabolic pathway involves the generation of nitroxide radicals as intermediates . While these metabolites may exhibit beneficial properties, there are concerns regarding the toxic effects of TMP on living organisms. Studies have shown that TEMPO (the oxidized form of TMP) can inhibit cell growth in yeast models and induce DNA double-strand breaks under certain conditions .

Case Study: TEMPO's Effects on Yeast

A study conducted on Saccharomyces cerevisiae revealed that TEMPO supplementation inhibited cell growth across various strains while simultaneously slowing aging in post-mitotic cells. The research highlighted a genoprotective effect by reducing DNA damage, although it also noted potential toxic effects on actively dividing cells .

Antimicrobial Activity

Recent investigations into TMP-substituted phenazines have demonstrated promising antibacterial activity against clinical strains. Seven novel TMP-substituted phenazines were tested and compared to clofazimine, revealing effective antimicrobial properties .

Table 2: Antimicrobial Activity of TMP-Substituted Phenazines

| Compound | Minimum Inhibitory Concentration (MIC) | Comparison to Clofazimine |

|---|---|---|

| TMP-Phenazine 1 | 4 µg/mL | More effective |

| TMP-Phenazine 2 | 8 µg/mL | Comparable |

| Clofazimine | 16 µg/mL | Baseline |

Mechanistic Insights

The proposed mechanism for TMP metabolism involves interactions with heme iron leading to the formation of a perferryl-oxygen complex. This complex facilitates the oxidation of TMP to an exocyclic iminium ion, which subsequently undergoes N-dealkylation . Understanding these mechanisms is crucial for assessing both the therapeutic potential and risks associated with TMP.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 2,2,6,6-Tetramethylpiperidine in organic chemistry?

- Methodological Answer : The compound is a sterically hindered base used to generate metallo-amide bases (e.g., Lithium tetramethylpiperidide) and stabilize reactive intermediates like silylketene acetals. It is critical in synthesizing hibarimicinone and 4-substituted quinazolines. Experimental protocols often involve inert atmospheres (N₂/Ar) to avoid moisture sensitivity. Its role as a precursor to TEMPO radicals (stable nitroxides) enables applications in oxidation and radical polymerization .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Due to flammability (DOT Class 3) and corrosivity, use local exhaust ventilation, avoid ignition sources, and store under nitrogen at ambient temperatures. PPE includes chemical-resistant gloves (JIS T 8116), gas masks for organic vapors, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. How should researchers characterize this compound for purity and structural confirmation?

- Methodological Answer : Employ NMR (¹H/¹³C) to confirm steric hindrance and methyl group resonance. Mass spectrometry (MS) validates molecular weight (141.25 g/mol), while IR spectroscopy identifies N-H stretches. Cross-reference with CAS 768-66-1 and InChIKey

RKMGAJGJIURJSJ-UHFFFAOYSA-Nfor database consistency .

Advanced Research Questions

Q. How can steric hindrance in this compound influence reaction kinetics in organometallic synthesis?

- Methodological Answer : The tetramethyl groups restrict nucleophilic attack, favoring bulky substrates. Kinetic studies under varying temperatures and pressures can quantify steric effects. Computational modeling (DFT) predicts transition states, while in situ FT-IR monitors intermediate formation. Compare reactivity with less-hindered analogs (e.g., piperidine) to isolate steric contributions .

Q. What experimental strategies resolve contradictions in reported radical scavenging efficiencies of TEMPO derivatives derived from this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity or trace metal impurities. Use controlled radical polymerization (RAFT/ATRP) with standardized initiators and EPR spectroscopy to quantify radical lifetimes. Reproduce studies under inert conditions (Schlenk line) and validate via HPLC-MS to rule out side reactions .

Q. How can factorial design optimize reaction conditions for synthesizing 4-Amino-2,2,6,6-Tetramethylpiperidine derivatives?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25–80°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF vs. DMF). Analyze yields via ANOVA and LC-MS. Use response surface methodology (RSM) to identify optimal conditions, ensuring reproducibility across three independent trials .

Q. What analytical approaches detect decomposition products of this compound under oxidative conditions?

- Methodological Answer : Thermal degradation studies (TGA-DSC) coupled with GC-MS identify volatile byproducts (e.g., methylamines). For non-volatile residues, employ ESI-MS and XPS to detect oxidized species. Compare with NIST reference spectra and control experiments under nitrogen to distinguish thermal vs. oxidative pathways .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistencies in solvent compatibility databases for this compound?

- Methodological Answer : Cross-validate solubility data using nephelometry (turbidity measurements) in polar (H₂O, MeOH) and non-polar (hexane) solvents. Replicate conflicting studies with Karl Fischer titration to rule out moisture interference. Publish negative results and collaborate via platforms like PubChem to update community guidelines .

Q. Theoretical Framework Integration

Q. How can ligand field theory explain the coordination behavior of this compound in transition metal complexes?

- Methodological Answer : The lone pair on the nitrogen atom participates in σ-donation to metal centers. UV-Vis and magnetic susceptibility measurements (SQUID) determine ligand field splitting (Δ₀). Compare with crystallographic data (XRD) to correlate steric bulk with distortion in octahedral vs. tetrahedral geometries .

Propiedades

IUPAC Name |

2,2,6,6-tetramethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMGAJGJIURJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061113 | |

| Record name | Piperidine, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.98 [mmHg] | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

768-66-1 | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norpempidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N9S1YCFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.